CC(C)(C)OC(=O)N1CCN(C(C1)C(O)=O)C(=O)OCc2ccccc2
. This indicates that the compound contains a piperazine ring with carboxylic acid and carbamate functional groups.
The synthesis of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid typically involves the protection of the piperazine ring using Boc and Cbz groups. The following steps outline a common synthetic route:
Key reaction parameters include temperature control and reaction time, which are crucial for maximizing yield and purity. Purification methods such as recrystallization or chromatography are commonly employed to isolate the final product .
The molecular structure of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid features:
The structural formula can be represented as follows:
This structure contributes to its stability and reactivity in various chemical processes.
N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid undergoes several types of chemical reactions:
These reactions allow for further functionalization of the piperazine core, making it versatile for synthetic applications .
The mechanism of action for N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid primarily revolves around its use as an intermediate in organic synthesis. The protective groups (Boc and Cbz) enable selective reactions at specific sites on the molecule without interference from other functional groups.
Upon deprotection, the resulting free amine can engage in various nucleophilic substitution reactions, facilitating the synthesis of more complex molecules. This characteristic is particularly valuable in drug development where specific interactions with biological targets are required.
N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2